N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and an N-butyl carboxamide moiety at position 2. The molecular formula is C₁₇H₁₇FN₃OS, with a monoisotopic mass of 333.110 Da .
Properties
IUPAC Name |
N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-3-4-9-19-16(22)15-11(2)21-10-14(20-17(21)23-15)12-5-7-13(18)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIJAXMYJXOEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl bromide.
N-Butylation: The N-butyl group is introduced through an alkylation reaction using n-butyl bromide.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as butylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of imidazo[2,1-b][1,3]thiazole and benzothiazole derivatives. Below is a comparative analysis of key analogues:
Key Comparisons:
N-butyl vs. cycloalkyl/aryl substituents: The N-butyl chain increases lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration, whereas bulkier groups (e.g., cyclohexylmethyl in 3f) may hinder absorption .
Synthesis Efficiency :
- Yields for benzothiazole derivatives range from 10.2% to 57.5% , with lower yields often linked to steric hindrance (e.g., cyclopropyl in 3g: 10.2%) . The target compound’s synthesis likely faces similar challenges.
Biological Relevance :
- Imidazo[2,1-b][1,3]thiazoles (e.g., CITCO) are established modulators of nuclear receptors (e.g., CAR), suggesting the target compound may share similar targets .
- 1,2,4-Triazole derivatives (e.g., compounds 7–9) exhibit antimicrobial activity, highlighting the role of fluorine in enhancing potency .
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may improve binding specificity compared to chlorine, as seen in CAR agonists .
- N-Alkyl Chains : N-butyl substituents enhance metabolic stability relative to shorter chains (e.g., methyl) but may reduce solubility compared to polar groups (e.g., pyrrolidinyl in 4a) .
- Heterocyclic Core Variations : Imidazo[2,1-b][1,3]thiazoles generally exhibit higher receptor affinity than benzothiazoles or triazoles due to their planar, aromatic structure .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | CuI, DMF | 80 | 65–70 |
| Coupling | Pd(PPh₃)₄, THF | 110 | 50–55 |
| Final Purification | HPLC (RP18) | N/A | 95–98 |
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl at C6, butyl group at N). Key signals: δ 7.3–7.6 ppm (fluorophenyl protons), δ 3.2–3.5 ppm (N-butyl CH₂) .
- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., C₂₁H₂₃FN₃OS requires m/z 384.1494) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1500 cm⁻¹ (imidazo-thiazole ring) validate functional groups .
Advanced: How do structural modifications at the N-butyl or 4-fluorophenyl positions influence biological activity?
Methodological Answer:
-
N-Alkyl Chain Length : Shorter chains (e.g., methyl) reduce lipophilicity, lowering cell membrane permeability. Butyl groups optimize logP (2.5–3.0) for blood-brain barrier penetration in neurotargeting studies .
-
Fluorophenyl Substitution : Para-fluoro enhances electron-withdrawing effects, improving target binding (e.g., kinase inhibition). Ortho/meta substitutions reduce potency by 40–60% in analogous compounds .
-
SAR Table :
Modification IC₅₀ (μM) Target (Example) N-Butyl, 4-F-phenyl 0.097 Hep G2 (Anticancer) N-Methyl, 4-F-phenyl 0.25 A375C (Melanoma) N-Butyl, 3-F-phenyl 0.42 DPPH (Antioxidant)
Data adapted from studies on structurally related imidazo-thiazoles .
Advanced: What in vitro assays are recommended for evaluating its anticancer and antioxidant potential?
Methodological Answer:
- Anticancer (Hep G2/A375C) :
- MTT Assay : 48–72 hr exposure, IC₅₀ calculation via dose-response curves (0.1–100 μM range) .
- Radiosensitization : Combine with γ-radiation (2–4 Gy); measure DNA fragmentation via comet assay .
- Antioxidant (DPPH) :
- Incubate 0.1–1 mM compound with DPPH radicals; measure absorbance at 517 nm. % Inhibition = [(A_control – A_sample)/A_control] × 100 .
Key Finding : 4-Fluorophenyl derivatives show 89–97% DPPH inhibition, surpassing ascorbic acid (75–85%) in analogous studies .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration). For example, Hep G2 IC₅₀ varies 2–3× between labs using 10% vs. 5% FBS .
- Structural Confirmation : Re-examine NMR/HRMS to rule out isomerization (e.g., meta vs. para substitution) .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for IC₅₀ comparisons. Reproduce data with n ≥ 3 independent replicates .
Advanced: What computational methods support mechanistic studies of this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding to targets like EGFR (PDB: 1M17). Fluorophenyl interacts with hydrophobic pockets (ΔG ≈ -9.5 kcal/mol) .
- DFT Calculations (Gaussian 09) : Optimize geometry at B3LYP/6-31G* level; HOMO/LUMO analysis reveals electron-deficient imidazo-thiazole core .
- MD Simulations (GROMACS) : Assess stability in lipid bilayers (100 ns trajectories) to model pharmacokinetics .
Basic: What safety protocols are essential during handling?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
